Cas no 477233-01-5 (N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine)

N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a chlorophenylmethyl group and a methylphenyl-substituted pyrrolopyrimidine core, which may contribute to selective binding interactions with biological targets. The compound's scaffold is of interest due to its resemblance to purine bases, allowing for potential modulation of enzyme or receptor activity. Its synthetic versatility enables further derivatization for structure-activity relationship studies. The presence of aromatic substituents enhances stability and may improve pharmacokinetic properties. This compound serves as a valuable intermediate for the development of small-molecule inhibitors or probes in biochemical research.
N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine structure
477233-01-5 structure
Product name:N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine
CAS No:477233-01-5
MF:C26H21ClN4
MW:424.924744367599
CID:6036122
PubChem ID:4069550

N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine
    • N-(3-chlorobenzyl)-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-
    • N-(3-chlorobenzyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
    • SR-01000568455
    • Oprea1_869152
    • F0532-0733
    • N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
    • AKOS001580760
    • 477233-01-5
    • SR-01000568455-1
    • Inchi: 1S/C26H21ClN4/c1-18-10-12-22(13-11-18)31-16-23(20-7-3-2-4-8-20)24-25(29-17-30-26(24)31)28-15-19-6-5-9-21(27)14-19/h2-14,16-17H,15H2,1H3,(H,28,29,30)
    • InChI Key: URVDCEYIUUXMOK-UHFFFAOYSA-N
    • SMILES: C1=NC(NCC2=CC=CC(Cl)=C2)=C2C(C3=CC=CC=C3)=CN(C3=CC=C(C)C=C3)C2=N1

Computed Properties

  • Exact Mass: 424.1454744g/mol
  • Monoisotopic Mass: 424.1454744g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 560
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.7
  • Topological Polar Surface Area: 42.7Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 563.9±50.0 °C(Predicted)
  • pka: 5.45±0.30(Predicted)

N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0532-0733-20μmol
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0532-0733-15mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0532-0733-5mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0532-0733-1mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0532-0733-5μmol
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0532-0733-10mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0532-0733-50mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0532-0733-10μmol
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0532-0733-2mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0532-0733-3mg
N-[(3-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
477233-01-5 90%+
3mg
$63.0 2023-05-17

Additional information on N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo2,3-dpyrimidin-4-amine

Introduction to N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 477233-01-5)

N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, identified by its CAS number 477233-01-5, is a compound of significant interest in the field of pharmaceutical chemistry. This heterocyclic molecule belongs to the pyrrolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.

The structure of this compound features a pyrrolopyrimidine core, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a valuable candidate for drug discovery. The presence of multiple aromatic rings, including 3-chlorophenyl, 4-methylphenyl, and 5-phenyl substituents, further enhances its potential by providing various interaction points with biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrrolopyrimidine derivatives. These compounds have shown promise in various preclinical studies, particularly in the areas of oncology, immunology, and anti-inflammatory treatments. The specific substitution pattern in N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine suggests that it may exhibit potent activity against certain diseases by interacting with key biological pathways.

The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, have been employed to construct the complex molecular framework efficiently. The synthetic route also emphasizes the importance of protecting group strategies to prevent unwanted side reactions and maintain the integrity of the reactive sites.

The pharmacological profile of N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been extensively studied in vitro. Initial assays have revealed promising activities against several targets, including kinases and other enzymes implicated in cancer progression. The compound's ability to modulate these pathways makes it a compelling candidate for further development into an anticancer therapeutic. Additionally, its interactions with immune-related receptors have been explored, suggesting potential applications in immunomodulatory therapies.

In vivo studies have complemented these findings by evaluating the compound's efficacy and safety in animal models. These experiments have provided valuable insights into its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). The results indicate that the compound exhibits favorable bioavailability and moderate tissue distribution, which are critical factors for its clinical translation.

The development of N-(3-chlorophenyl)methyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine aligns with current trends in medicinal chemistry aimed at identifying small molecules with high selectivity and low toxicity. The integration of computational methods, such as molecular docking and virtual screening, has accelerated the discovery process by predicting potential binding interactions with biological targets. These computational approaches have been instrumental in optimizing the compound's structure to enhance its pharmacological properties.

The future prospects of this compound are promising, with ongoing research focused on refining its chemical structure to improve its therapeutic index. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these preclinical findings into clinical trials. Such trials will provide definitive evidence of the compound's efficacy and safety in human populations.

In conclusion, N-(3-chlorophenyl)methyl-7H-pyrrolo[2, 3-d]pyrimidin- 4-amine (CAS No. 477233- 01- 5)> represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its pharmacological properties, this compound holds great potential for addressing unmet medical needs.

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